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Compound of Interest

Compound Name: Chloroacetylacetone

CAS No.: 7660-21-1

Cat. No.: B8687694

Get Quote

Executive Summary & Chemical Identity
Chloroacetylacetone (3-chloro-2,4-pentanedione) is a pivotal halogenated

-diketone intermediate used extensively in the synthesis of heterocyclic pharmaceuticals,
agrochemicals, and transition metal chelates.[1][2] Unlike its parent compound, acetylacetone,
the introduction of the chlorine atom at the

-carbon (C3) fundamentally alters its electronic profile, acidity, and tautomeric equilibrium.

This guide provides a rigorous analysis of its structural behavior, validated synthesis protocols,

and application in Hantzsch thiazole synthesis, designed for researchers requiring high-fidelity

reproducibility.[1]
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Property Data

IUPAC Name 3-Chloropentane-2,4-dione

CAS Number 1694-29-7

Formula

Molecular Weight 134.56 g/mol

Appearance Clear to yellowish liquid

Boiling Point 154 °C (decomposes if unbuffered)

Density 1.19 g/mL at 20 °C

Solubility

Soluble in EtOH,

, Acetone; limited in

Structural Dynamics: The Enol Dominance
A critical feature of 3-chloro-2,4-pentanedione is its tautomeric equilibrium.[1] While simple

ketones favor the keto form,

-diketones exhibit significant enol character.[1]

Key Insight: Research using gas electron diffraction (GED) and quantum chemical calculations

(B3LYP/cc-pVTZ) confirms that 3-chloro-2,4-pentanedione exists as ~100% enol in the gas

phase and non-polar solvents [1].[1] The chlorine atom at the C3 position enhances the acidity

of the C-H bond and stabilizes the intramolecular hydrogen bond of the enol form via electron

withdrawal (inductive effect).

Tautomeric Equilibrium Diagram
The following diagram illustrates the shift toward the enol form driven by the electron-

withdrawing chlorine substituent.
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Figure 1: Tautomeric equilibrium heavily favors the enol form due to the electron-withdrawing

nature of chlorine and resonance stabilization.

Synthesis Protocol: Chlorination of Acetylacetone
Methodology: The most robust laboratory-scale synthesis involves the electrophilic

halogenation of acetylacetone using Sulfuryl Chloride (

). This method is preferred over

gas due to stoichiometric control and ease of handling.

Reaction Mechanism
[1]

Step-by-Step Protocol
Safety Warning: This reaction evolves significant quantities of

and

gas.[1] Perform exclusively in a high-efficiency fume hood.[1]
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Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-

equalizing addition funnel, and a reflux condenser fitted with a gas trap (alkaline scrubber).

Charge: Add Acetylacetone (100.1 g, 1.0 mol) to the flask. Cool the system to 0–5 °C using

an ice-salt bath.

Addition: Charge the addition funnel with Sulfuryl Chloride (135.0 g, 1.0 mol).

Reaction: Dropwise add the

over 60–90 minutes.

Control Point: Maintain internal temperature below 10 °C to prevent di-chlorination or

fragmentation.[1]

Observation: Vigorous gas evolution (

) will occur.

Digestion: Once addition is complete, allow the mixture to warm to room temperature and stir

for 2 hours to ensure complete degassing.

Purification:

Wash the reaction mixture with cold water (

) to remove residual acids.

Dry the organic layer over anhydrous

.

Distillation: Distill under reduced pressure. Collect the fraction boiling at 49–52 °C at 18

mmHg [2].

Yield: Expected yield is 85–90%. Store in a dark, amber bottle at 2–8 °C.
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Start:
Acetylacetone (1.0 eq)

Cool to 0-5°C

Addition:
Sulfuryl Chloride (1.0 eq)

Dropwise, T < 10°C

Reaction:
Evolution of HCl & SO2

Warm to RT (2 hrs)

Exothermic

Workup:
Wash (H2O), Dry (MgSO4)

Purification:
Vacuum Distillation

(49-52°C @ 18 mmHg)

Final Product:
3-Chloro-2,4-pentanedione
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Figure 2: Process flow for the controlled synthesis of 3-chloro-2,4-pentanedione.
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Application: Hantzsch Thiazole Synthesis
One of the most valuable applications of 3-chloro-2,4-pentanedione is in the Hantzsch Thiazole

Synthesis.[1] The compound acts as a bifunctional electrophile, reacting with thioamides or

thioureas to form highly substituted thiazoles, which are common pharmacophores (e.g., in

antibiotics and anti-inflammatory drugs).

Reaction with Thiourea
Target: Synthesis of 2-amino-4-methyl-5-acetylthiazole.[1]

Mechanism:

Step 1: Nucleophilic attack of the sulfur atom (thiourea) on the

-carbon (C3) of the diketone, displacing the chloride.

Step 2: Cyclization via condensation of the amine nitrogen onto one of the carbonyl

groups.

Step 3: Dehydration to aromatize the thiazole ring.

Experimental Protocol
Reagents: Dissolve Thiourea (7.6 g, 0.1 mol) in Ethanol (50 mL).

Addition: Add 3-Chloro-2,4-pentanedione (13.5 g, 0.1 mol) dropwise to the stirring solution.

Reflux: Heat the mixture to reflux for 2–3 hours. The solution will turn yellow/orange.

Isolation: Cool the mixture. The hydrochloride salt of the thiazole often precipitates.

Neutralize with aqueous Sodium Acetate or Ammonia to precipitate the free base.

Recrystallization: Recrystallize from Ethanol/Water.[1]
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Figure 3: Mechanistic pathway for the Hantzsch synthesis of thiazoles using 3-chloro-2,4-

pentanedione.

Safety & Handling (E-E-A-T)
Hazard Class: Flammable Liquid (Category 3), Acute Toxicity (Oral/Dermal/Inhalation), Skin

Corrosion/Irritation (Category 2).[1]

Lachrymator: Like many

-haloketones, this compound is a potent lachrymator.[1] Eye protection (goggles) and work
within a fume hood are non-negotiable.

Storage: Must be stored in acid-resistant containers (glass/Teflon) at 2–8 °C. Decomposition

releases

, which can pressurize sealed vessels.[1]

Neutralization: Spills should be treated with weak base (sodium bicarbonate) to neutralize

acidity before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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